TRIS(DIMETHYLAMINO)GALLANE DIMER
CAS No.: 180335-73-3
Cat. No.: VC20935048
Molecular Formula: C6H18GaN3
Molecular Weight: 201.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 180335-73-3 |
---|---|
Molecular Formula | C6H18GaN3 |
Molecular Weight | 201.95 g/mol |
IUPAC Name | gallium;dimethylazanide |
Standard InChI | InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |
Standard InChI Key | ZRXBTFLOBMVHAY-UHFFFAOYSA-N |
SMILES | C[N-]C.C[N-]C.C[N-]C.[Ga+3] |
Canonical SMILES | C[N-]C.C[N-]C.C[N-]C.[Ga+3] |
Introduction
Basic Properties and Nomenclature
Chemical Identity
Synthesis Routes
Preparation from Lithium Dimethylamide
The most common synthetic approach to tris(dimethylamino)gallane dimer involves the reaction between gallium trichloride and lithium dimethylamide. This metathesis reaction proceeds through the displacement of chloride ions by dimethylamide groups . The reaction can be represented by the following equation:
GaCl₃ + 3 LiN(CH₃)₂ → Ga[N(CH₃)₂]₃ + 3 LiCl
The initially formed Ga[N(CH₃)₂]₃ subsequently dimerizes through dimethylamino bridges to yield the final product . An important consideration in this synthesis is the stoichiometry of the reactants. When excess lithium dimethylamide is used, the formation of LiGa[N(CH₃)₂]₄ can occur, which can further react with gallium trichloride to produce tris(dimethylamino)gallane . This synthetic route offers a reliable method for preparing the compound with good yields and purity.
Chemical Reactivity
Reactions and Transformations
Tris(dimethylamino)gallane dimer exhibits characteristic reactivity patterns associated with its gallium-nitrogen bonds and dimeric structure. One significant reaction documented in the literature involves the insertion of carbon disulfide (CS₂) into the Ga—N bonds of Ga[N(CH₃)₂]₃, yielding the monomeric complex Ga[S₂CN(CH₃)₂]₃ . This reaction demonstrates the susceptibility of the Ga—N bonds to insertion reactions with heterocumulenes, a property that may be exploited for derivatization of the compound.
The compound's reactivity is strongly influenced by the Lewis acidic character of the gallium centers and the nucleophilic nature of the dimethylamino groups. These characteristics contribute to its utility as a precursor for other gallium complexes . The dimeric structure may dissociate under certain conditions, particularly in coordinating solvents or at elevated temperatures, potentially allowing for reactions at individual gallium centers.
The reactivity of tris(dimethylamino)gallane dimer also extends to its potential use in gallium nitride film deposition processes, where controlled decomposition of the precursor leads to formation of gallium nitride layers . This application highlights the compound's ability to serve as a source of both gallium and nitrogen in a single molecular precursor.
Stability and Sensitivity
Applications
As a Precursor in Synthesis
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